

5-Nitroindole-2-carboxylic acid molecular weight and formula

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Compound of Interest

Compound Name: 5-Nitroindole-2-carboxylic acid

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An In-Depth Technical Guide to **5-Nitroindole-2-carboxylic Acid**: Properties, Synthesis, and Applications in Modern Research

Introduction

5-Nitroindole-2-carboxylic acid is a versatile heterocyclic compound that serves as a pivotal building block in organic synthesis and medicinal chemistry. Its indole scaffold, functionalized with both a nitro group and a carboxylic acid, provides a unique combination of reactivity and structural rigidity, making it an ideal starting material for the development of complex, biologically active molecules.^[1] This guide offers a comprehensive technical overview for researchers and drug development professionals, detailing the compound's fundamental properties, synthesis methodologies, key chemical transformations, and significant applications, with a focus on the causal reasoning behind experimental choices.

Physicochemical and Structural Properties

5-Nitroindole-2-carboxylic acid typically appears as a light yellow powder or crystalline solid.^{[1][2][3]} The presence of the electron-withdrawing nitro group and the acidic carboxylic acid moiety significantly influences its chemical behavior and solubility, making it sparingly soluble in water but soluble in common organic solvents.^[2] These functional groups are the primary sites for chemical modification, rendering the molecule a valuable intermediate.

A summary of its core properties is presented below for quick reference.

Property	Value	Source(s)
Molecular Formula	C ₉ H ₆ N ₂ O ₄	[1][4][5][6]
Molecular Weight	206.16 g/mol	[1][4][6]
CAS Number	16730-20-4	[1][4]
IUPAC Name	5-nitro-1H-indole-2-carboxylic acid	[5]
Synonyms	5-Nitro-1H-indole-2-carboxylic acid, 5-Nitro-2-indolecarboxylic acid	[1][6]
Appearance	Light yellow powder / crystalline solid	[1][2][3]
Purity (Typical)	≥98%	[1]
Predicted pKa	4.09 ± 0.30	[7]
Storage Conditions	Store at 0-8 °C, in a cool, dry place	[1][7]

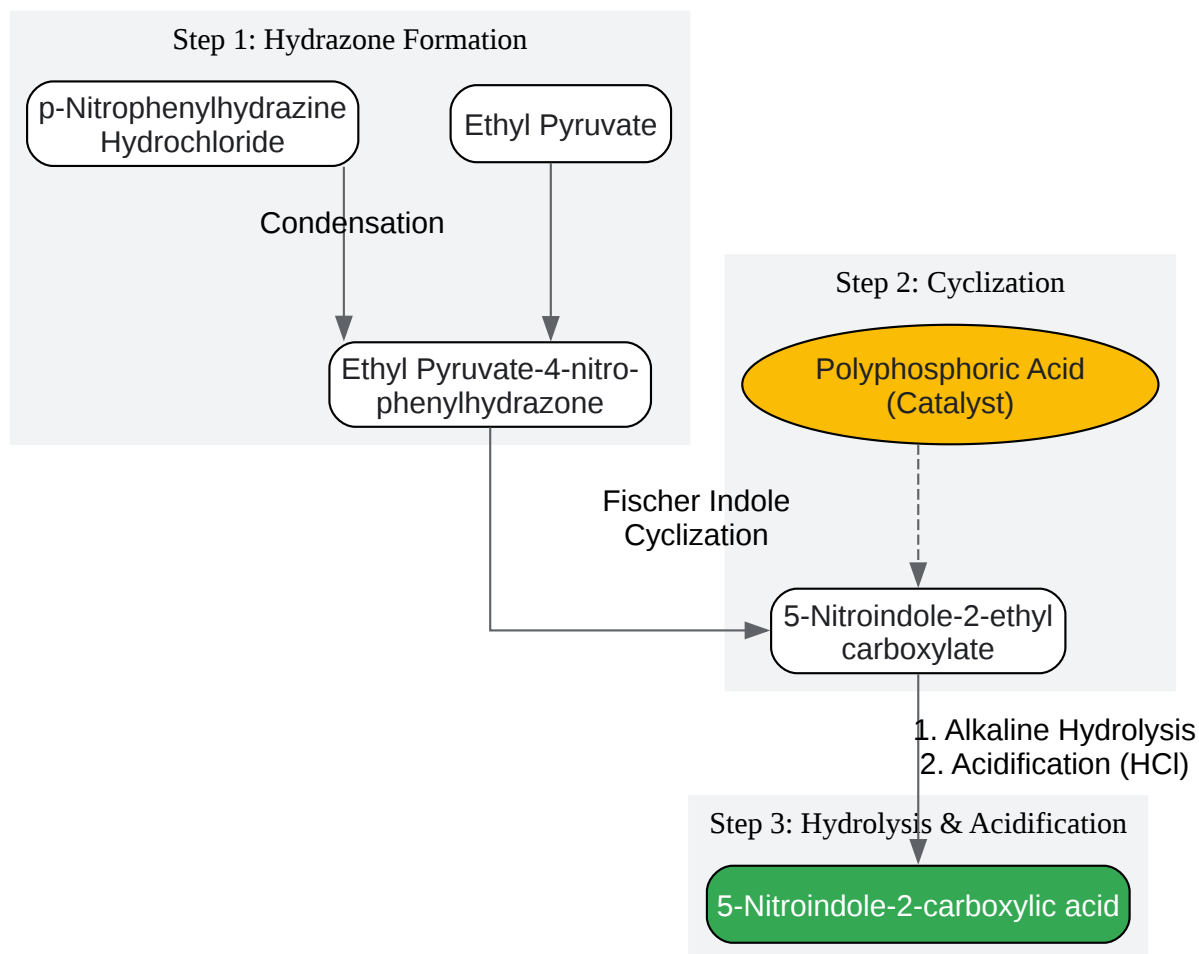
Synthesis Methodologies

The synthesis of **5-Nitroindole-2-carboxylic acid** is most reliably achieved through the Fischer indole synthesis, a classic and robust method for forming the indole ring system. An alternative approach involves the direct nitration of an indoline precursor followed by dehydrogenation.

Primary Route: Fischer Indole Synthesis

This method involves the acid-catalyzed cyclization of a phenylhydrazone. For **5-Nitroindole-2-carboxylic acid**, the synthesis starts with p-nitrophenylhydrazine and ethyl pyruvate.[8][9] The process is advantageous due to its high purity and good overall yield.[8][9]

The workflow for this synthesis is depicted below.



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Caption: Fischer Indole Synthesis workflow for **5-Nitroindole-2-carboxylic acid**.

Experimental Protocol: Fischer Indole Synthesis[8][9]

- Part 1: Hydrazone Formation
 - Prepare an aqueous solution of p-nitrophenylhydrazine hydrochloride.
 - Separately, prepare an ethanolic solution of ethyl pyruvate.

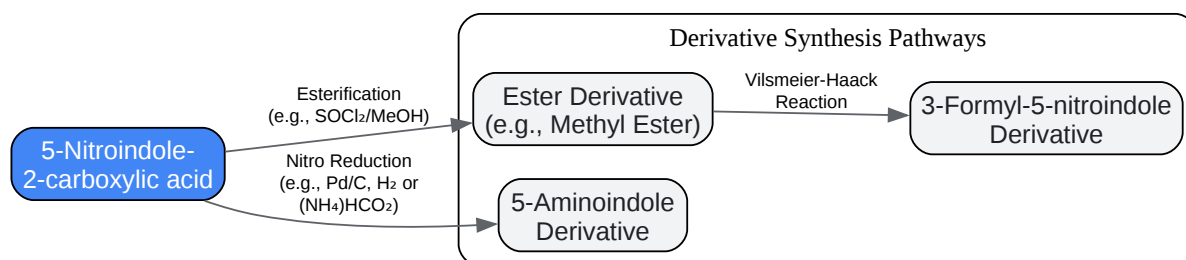
- Combine the two solutions and stir at a controlled temperature (e.g., 20-60°C) for 20-60 minutes.
- Collect the resulting precipitate, which is the intermediate ethyl pyruvate-4-nitrophenylhydrazone, via filtration.
- Causality Note: This condensation reaction is a standard method for forming hydrazones. The choice of aqueous and ethanolic solutions facilitates the reaction between the water-soluble hydrochloride salt and the alcohol-soluble pyruvate.
- Part 2: Cyclization
 - Suspend the dried hydrazone intermediate in a suitable solvent such as toluene or xylene. [\[9\]](#)
 - Add polyphosphoric acid (PPA) as the catalyst.
 - Heat the mixture to 85-115°C and maintain for 20-60 minutes. PPA serves as both a strong acid catalyst and a dehydrating agent, which is essential for the intramolecular electrophilic substitution and subsequent aromatization that forms the indole ring.
 - Upon completion, the reaction yields 5-nitroindole-2-ethyl carboxylate.
- Part 3: Hydrolysis and Acidification
 - Subject the ethyl ester intermediate to alkaline hydrolysis (e.g., using NaOH or KOH) at 20-30°C for 5-8 hours to saponify the ester to a carboxylate salt.
 - After hydrolysis, acidify the reaction mixture with hydrochloric acid (HCl).
 - The final product, **5-Nitroindole-2-carboxylic acid**, will precipitate out of the aqueous solution.
 - Collect the solid crude product by filtration, wash with water to remove inorganic salts, and dry. The resulting product typically has a purity of >98% (HPLC). [\[9\]](#)

Alternative Route: Nitration of Indoline-2-carboxylic Acid

An alternative strategy involves the protection and subsequent nitration of an indoline precursor. For instance, methyl 1-acetylindoline-2-carboxylate can be nitrated to introduce the nitro group at the 5-position. This is followed by deprotection and dehydrogenation (oxidation) using a reagent like manganese dioxide (MnO_2) to aromatize the indoline ring to the indole system, yielding the desired product.[10] This method is particularly useful when specific substitution patterns are required.

Key Chemical Transformations

The dual functionality of **5-Nitroindole-2-carboxylic acid** allows for a wide range of subsequent reactions, making it a versatile scaffold. The carboxylic acid can undergo esterification or amidation, while the nitro group can be reduced to an amine, which can then be further functionalized.



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Caption: Key chemical transformations of **5-Nitroindole-2-carboxylic acid**.

Experimental Protocol: Reduction of the Nitro Group

This protocol describes the reduction of the ethyl ester of **5-nitroindole-2-carboxylic acid** to its corresponding 5-amino derivative, a crucial step for creating diverse compound libraries.[11]

- Dissolve Ethyl 5-nitroindole-2-carboxylate (1 equivalent) in ethanol (EtOH).
- Add ammonium formate (NH_4COOH , 4 equivalents) as a solid. Ammonium formate serves as an efficient in-situ hydrogen donor in catalytic transfer hydrogenation.

- Under an inert nitrogen (N₂) atmosphere, add 5% Palladium on carbon (Pd/C) catalyst (10% by weight).
- Heat the resulting mixture to reflux for approximately 30 minutes, monitoring the reaction by TLC.
- After the reaction is complete, filter the mixture through a pad of Celite to remove the Pd/C catalyst.
- Wash the Celite pad with additional EtOH to ensure complete recovery of the product.
- Remove the solvent from the combined filtrate in vacuo to yield the product, 5-amino-1H-indole-2-carboxylic acid ethyl ester.

Applications in Drug Discovery and Development

5-Nitroindole-2-carboxylic acid is not merely a synthetic intermediate but a foundational scaffold for pharmacologically active agents. Its derivatives have demonstrated significant potential in several therapeutic areas.

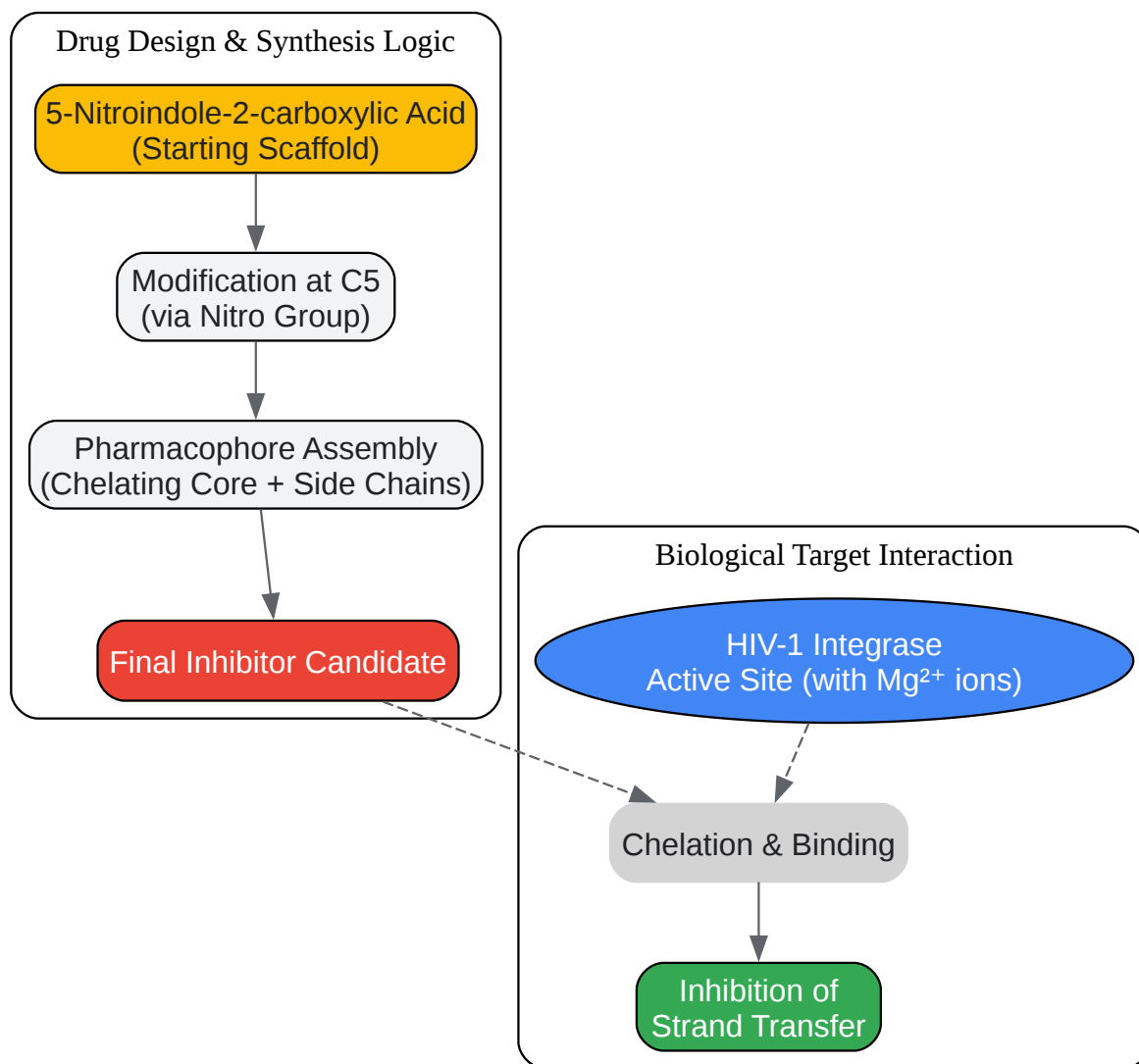
Precursor for DNA-Interactive Antibiotics

The corresponding aminoindole carboxylic acids, derived from **5-Nitroindole-2-carboxylic acid**, are key building blocks for synthesizing analogs of potent, sequence-selective DNA-interactive antibiotics such as CC-1065.^{[10][12]} The indole structure plays a crucial role in fitting within the minor groove of DNA, enabling the molecule to exert its biological effect.

Development of Novel HIV-1 Integrase Inhibitors

Recent research has identified indole-2-carboxylic acid derivatives as a promising scaffold for novel HIV-1 integrase strand transfer inhibitors (INSTIs).^[13] The mechanism involves the chelation of two magnesium ions (Mg²⁺) within the enzyme's active site by the indole nucleus, which is critical for inhibiting the viral DNA integration process.^[13]

The **5-nitroindole-2-carboxylic acid** framework is used strategically in this context. The C5 position is a key site for modification to enhance binding affinity and explore structure-activity relationships (SAR). For example, the nitro group can be used as a handle for further derivatization or can be reduced to an amine to introduce new functionalities.



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Caption: Conceptual workflow for developing HIV-1 integrase inhibitors from the scaffold.

Other Research Applications

The compound is also explored for its potential in creating anti-inflammatory, analgesic, and antimicrobial agents.[1] Furthermore, its unique electronic properties make it a candidate for investigation in the development of novel agrochemicals, such as herbicides or fungicides.[1]

Conclusion

5-Nitroindole-2-carboxylic acid is a high-value chemical entity whose strategic importance is well-established in pharmaceutical and chemical research. Its accessible synthesis and the versatile reactivity of its functional groups provide a robust platform for the creation of diverse and complex molecular architectures. As demonstrated by its application in the development of next-generation therapeutics like HIV-1 integrase inhibitors, this compound will continue to be a cornerstone for innovation in drug discovery and organic synthesis.

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